Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Overview
Description
“Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate” is a chemical compound. However, there seems to be a discrepancy in the naming. The closest match found is "Ethyl 2-(4-fluoro-2-nitrophenyl)acetate"1. This compound is used for research and development purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through various chemical reactions involving coupling agents2.
Molecular Structure Analysis
The molecular structure of “Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate” is not directly available. However, a related compound “Ethyl 3-[(4-fluoro-2-nitrophenyl)methyl]benzoate” contains 36 atoms; 14 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Fluorine atom3.
Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate” are not detailed in the available resources. However, similar compounds like “4-fluoro-3-nitrophenyl azide” are known to undergo photochemical reactions2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate” are not directly available. However, a related compound “Ethyl 2-(4-fluoro-2-nitrophenyl)acetate” is a solid at room temperature1.
Scientific Research Applications
Asymmetric Reduction
Ethyl 3-aryl-3-oxopropanoates, including derivatives like Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate, have been enantioselectively reduced to their corresponding (S)-alcohols using fungi like Rhizopus arrhizus. This method provides a biocatalytic approach to obtaining chiral alcohols, essential for various pharmaceutical applications (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development
A novel acetylcholinesterase inhibitor, closely related to Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate, has been quantitatively measured using a rapid and selective RP-HPLC bioanalytical method. This research supports drug development by enabling precise measurement and stability testing of new molecules (Nemani, Shard, & Sengupta, 2018).
Development of Antianxiety Agents
Compounds structurally related to Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate, such as Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, have shown high affinity for central benzodiazepine receptors, indicating their potential as novel, safe antianxiety agents (Anzini et al., 2008).
Safety And Hazards
The safety and hazards of “Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate” are not directly available. However, a related compound “Ethyl 2-(4-fluoro-2-nitrophenyl)acetate” has been classified as potentially harmful if swallowed, in contact with skin, or if inhaled1.
Future Directions
The future directions of “Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate” are not explicitly mentioned in the available resources. However, related compounds like “4-fluoro-3-nitrophenyl azide” are being explored for their applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics2.
Please note that the information provided is based on the closest matches found in the available resources and may not fully represent the exact properties of “Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate”. For accurate information, further research and laboratory analysis are recommended.
properties
IUPAC Name |
ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNRURERWIWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740193 | |
Record name | Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |
CAS RN |
346-43-0 | |
Record name | Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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